![molecular formula C15H22N6O5S B605182 S-adenosyl-L-methionine CAS No. 78548-84-2](/img/structure/B605182.png)
S-adenosyl-L-methionine
Overview
Description
S-adenosyl-L-methionine is a naturally occurring compound found in all living organisms. It plays a crucial role in various biological processes, including methylation, trans-sulfuration, and aminopropylation. This compound is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase . It is involved in the transfer of methyl groups to nucleic acids, proteins, lipids, and secondary metabolites, making it essential for cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-adenosyl-L-methionine can be synthesized enzymatically from methionine and ATP. The reaction is catalyzed by methionine adenosyltransferase, which facilitates the formation of this compound from methionine and ATP . This enzymatic synthesis is preferred due to the instability of this compound under chemical synthesis conditions .
Industrial Production Methods: Microbial fermentation is a common method for the industrial production of this compound. Strains of Saccharomyces cerevisiae and Pichia pastoris are often used for this purpose. The fermentation process involves optimizing the culture conditions and enhancing the levels of methionine and ATP to increase the yield of this compound . Genetic engineering techniques are also employed to improve the productivity of the microbial strains .
Chemical Reactions Analysis
Types of Reactions: S-adenosyl-L-methionine undergoes various chemical reactions, including methylation, trans-sulfuration, and aminopropylation. It acts as a methyl donor in methylation reactions, transferring methyl groups to nucleic acids, proteins, and lipids . It can also donate methylene, aminocarboxypropyl, adenosyl, and amino moieties during natural product biosynthetic reactions .
Common Reagents and Conditions: The methylation reactions involving this compound typically occur under the catalysis of methyltransferases. These reactions often require specific cofactors and optimal pH conditions to proceed efficiently .
Major Products Formed: The major products formed from the reactions of this compound include methylated nucleic acids, proteins, and lipids. Additionally, it can form S-adenosylhomocysteine, which is further metabolized in the cell .
Scientific Research Applications
Methylation Reactions
Role in Methyltransferase Reactions
SAM is the principal methyl donor in methyltransferase reactions, which are vital for the modification of nucleic acids, proteins, and small molecules. Research has shown that SAM analogs can be utilized for the chemoenzymatic synthesis of biomolecules, enhancing the efficiency of these biochemical transformations. For instance, SAM analogs have been successfully applied to modify peptide substrates via protein arginine methyltransferase 1 (PRMT1) .
Case Study: Methylation and Biological Rhythms
A study highlighted that excess SAM can disrupt biological rhythms rather than promote methylation, leading to its catabolism into adenine and methylthioadenosine—both of which are toxic to methylation processes . This finding underscores the importance of maintaining appropriate SAM levels for optimal biological function.
Liver Health
Therapeutic Use in Chronic Liver Disease
SAM has been extensively studied for its therapeutic potential in chronic liver diseases. A systematic review of randomized controlled trials demonstrated that SAM supplementation can restore hepatic glutathione levels and mitigate liver injury . The findings suggest that SAM plays a protective role in liver function by enhancing antioxidant capacity.
Mechanism of Action
The mechanism by which SAM exerts its hepatoprotective effects involves its role as a methyl donor in the synthesis of critical biomolecules that support liver health and detoxification processes.
Neuropsychiatric Disorders
Antidepressant Properties
SAM has been investigated as a natural alternative to conventional antidepressants. Clinical studies have shown its efficacy in treating depression and anxiety disorders, with some studies suggesting it may be comparable to traditional pharmacological treatments . The proposed mechanism involves SAM's influence on neurotransmitter metabolism, particularly serotonin and dopamine.
Case Study: Clinical Trials
A prospective randomized double-blind study evaluated the effects of SAM on psychological well-being, demonstrating significant improvements in mood and anxiety levels among participants .
Cancer Treatment
Antitumor Effects
Recent research indicates that SAM possesses antitumor properties, particularly in oral and liver cancers. Its ability to modulate various metabolic pathways involved in cancer progression has been documented . For example, SAM influences transmethylation and trans-sulfuration pathways, which are crucial for maintaining cellular homeostasis and regulating tumor growth.
Mechanisms Underlying Anticancer Activity
SAM's multitargeted effects include enhancing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways. These findings position SAM as a promising candidate for adjunctive cancer therapies.
Production Methods
Microbial Fermentation
The production of SAM through microbial fermentation has gained attention as an efficient method for large-scale synthesis. Strains like Pichia pastoris and Saccharomyces cerevisiae have been optimized for higher yields through genetic engineering and culture condition adjustments . These advancements facilitate the sustainable production of SAM for research and therapeutic applications.
Mechanism of Action
S-adenosyl-L-methionine exerts its effects through the donation of methyl groups in transmethylation reactions. It is involved in the methylation of DNA, RNA, proteins, and lipids, which regulates gene expression, protein function, and membrane stability . The sulfonium functional group in this compound is the center of its reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
- S-adenosylhomocysteine
- Methionine
- Adenosine triphosphate (ATP)
- Homocysteine
Comparison: S-adenosyl-L-methionine is unique due to its role as a universal methyl donor in biological systems. Unlike methionine and ATP, which are precursors, this compound directly participates in methylation reactions. S-adenosylhomocysteine, on the other hand, is a product of these reactions and is further metabolized in the cell . The versatility of this compound in donating various functional groups makes it distinct from other similar compounds .
Biological Activity
S-Adenosyl-L-methionine (SAMe) is a naturally occurring compound in the body, playing a crucial role in various biological processes, particularly in methylation reactions. This article delves into the biological activity of SAMe, exploring its functions, therapeutic applications, and recent research findings.
Overview of this compound
SAMe is synthesized from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyltransferase (MAT). It serves as a universal methyl donor in transmethylation reactions, which are vital for the modification of nucleic acids, proteins, and lipids.
Key Biological Functions
- Methylation Reactions : SAMe is primarily involved in the methylation of DNA, RNA, proteins, and lipids. This process is essential for gene expression regulation and cellular signaling.
- Trans-sulfuration Pathway : SAMe participates in the synthesis of cysteine through trans-sulfuration, impacting antioxidant defense mechanisms.
- Neurotransmitter Regulation : SAMe influences the synthesis of neurotransmitters such as serotonin and dopamine, linking it to mood regulation and mental health.
Liver Health
SAMe has been studied for its potential benefits in liver diseases, particularly intrahepatic cholestasis. Its mechanism may involve the methylation of phospholipids, which could enhance membrane fluidity and support liver function .
Depression and Anxiety
Clinical trials have evaluated SAMe as a treatment for depression and anxiety. Research indicates that SAMe may be as effective as conventional antidepressants with fewer side effects . A randomized double-blind study showed significant improvements in psychological well-being among participants treated with SAMe compared to a placebo group.
Joint Health
SAMe is marketed as a dietary supplement for joint health, particularly for osteoarthritis. Its anti-inflammatory properties may help alleviate pain and improve mobility .
Recent Research Findings
Recent studies have highlighted both the benefits and potential risks associated with SAMe supplementation:
- Excessive SAMe Effects : Research indicates that excessive levels of SAMe can disrupt biological rhythms rather than enhance methylation processes. This disruption is linked to its catabolism into toxic metabolites like adenine and methylthioadenosine, which inhibit normal methylation .
- Lifespan Extension : A study on yeast demonstrated that stimulating SAMe synthesis could extend lifespan, suggesting broader implications for aging research .
Clinical Efficacy in Depression
A study involving patients with major depressive disorder found that those treated with SAMe showed significant improvement in depressive symptoms compared to those receiving placebo. The results suggested that SAMe could be a viable alternative to traditional antidepressants .
Liver Function Improvement
In patients with liver cirrhosis, administration of SAMe was associated with improved hepatic function markers and reduced symptoms of hepatic encephalopathy. This supports its role in enhancing liver health through methylation processes .
Data Tables
Biological Function | Description | Clinical Relevance |
---|---|---|
Methylation | Transfers methyl groups to various biomolecules | Gene expression regulation |
Trans-sulfuration | Converts homocysteine to cysteine | Antioxidant defense |
Neurotransmitter Synthesis | Influences serotonin and dopamine levels | Mood regulation |
Therapeutic Use | Evidence Level | Notes |
---|---|---|
Liver Disease | Moderate | Effective in intrahepatic cholestasis |
Depression | High | Comparable efficacy to conventional drugs |
Osteoarthritis | Moderate | Reduces pain and improves function |
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKEPWMEQBLKI-AIRLBKTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032019 | |
Record name | S-Adenosylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |
Record name | Ademetionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
29908-03-0, 78548-84-2, 91279-78-6 | |
Record name | S-Adenosyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ademetionine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ademetionine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ademetionine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ademetionine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-Adenosylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADEMETIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ADEMETIONINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ADEMETIONINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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